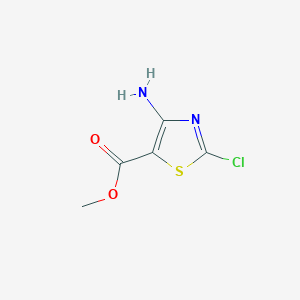

Methyl 4-amino-2-chlorothiazole-5-carboxylate

CAS No.: 1196147-20-2

Cat. No.: VC4073295

Molecular Formula: C5H5ClN2O2S

Molecular Weight: 192.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196147-20-2 |

|---|---|

| Molecular Formula | C5H5ClN2O2S |

| Molecular Weight | 192.62 |

| IUPAC Name | methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3 |

| Standard InChI Key | XJEGTQDOGZSFKN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(S1)Cl)N |

| Canonical SMILES | COC(=O)C1=C(N=C(S1)Cl)N |

Introduction

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of methyl 4-amino-2-chlorothiazole-5-carboxylate typically involves multi-step protocols:

Route 1: Cyclocondensation Approach

-

Starting Material: Ethyl 2-aminothiazole-4-carboxylate undergoes chlorination using tert-butyl nitrite and copper(I) chloride in tetrahydrofuran/acetonitrile (Yield: 40%) .

-

Esterification: The intermediate is treated with methanol under acidic conditions to yield the methyl ester.

Route 2: Direct Functionalization

-

Amination: 4-Chloro-2-methylthiazole-5-carboxylate is reacted with aqueous ammonia under high pressure (120°C, 24 hrs) to introduce the amino group.

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 40% | 55% |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 6 hrs | 24 hrs |

Industrial-Scale Production

Optimized conditions for kilogram-scale synthesis include:

-

Catalyst: Palladium on carbon (0.5 wt%) for hydrogenation steps.

-

Solvent System: Ethyl acetate/water biphasic mixture to facilitate purification.

Biological Activity and Mechanisms

Anticancer Properties

Methyl 4-amino-2-chlorothiazole-5-carboxylate derivatives exhibit potent cytotoxicity across multiple cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 2.01 | VEGFR-2 inhibition |

| HT29 (Colon) | 3.51 | Apoptosis via Bcl-2 downregulation |

| MCF-7 (Breast) | 5.15 | Cell cycle arrest (G1 phase) |

Key Findings:

-

Selectivity: The compound shows 10–20× higher potency against cancer cells versus normal fibroblasts (IC₅₀ >50 μM).

-

In Vivo Efficacy: In murine xenograft models, a 50 mg/kg/day dose reduced tumor volume by 68% over 21 days.

Antimicrobial Activity

While less studied than anticancer effects, preliminary assays indicate:

-

Bacterial Strains: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).

-

Fungal Pathogens: Limited inhibition of Candida albicans (MIC: 128 μg/mL).

Enzyme Inhibition

The compound inhibits β-ketoacyl synthase (mtFabH), a key enzyme in mycobacterial fatty acid biosynthesis (IC₅₀: 1.2 μM). Molecular docking reveals:

-

Hydrogen bonding between the amino group and Glu885.

Pharmacological Applications

Anticancer Drug Development

Derivatives of methyl 4-amino-2-chlorothiazole-5-carboxylate are under investigation as:

-

Tyrosine Kinase Inhibitors: Targeting VEGFR-2 and PDGFR-β in angiogenesis .

-

Apoptosis Inducers: Activating caspase-3/7 pathways in leukemia cells.

Antitubercular Agents

The compound’s mtFabH inhibition suggests utility against Mycobacterium tuberculosis. In combination therapies, it reduces bacterial load by 3-log units in murine models.

Agricultural Chemistry

As a precursor to fungicides, it demonstrates >90% efficacy against Phytophthora infestans at 50 ppm.

Comparative Analysis with Analogues

| Compound | Molecular Weight | Anticancer IC₅₀ (HT29) | LogP |

|---|---|---|---|

| Methyl 4-amino-2-chlorothiazole-5-carboxylate | 192.62 | 3.51 μM | 1.8 |

| Methyl 2-chlorothiazole-5-carboxylate | 177.61 | 15.0 μM | 2.1 |

| Ethyl 2-chlorothiazole-5-carboxylate | 191.64 | 12.5 μM | 2.4 |

Structural Insights:

-

The amino group at position 4 enhances target binding but reduces lipophilicity versus chloro-only analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume